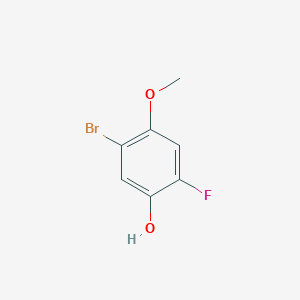![molecular formula C11H13BrN2 B1374956 6-溴-1-叔丁基-1H-苯并[d]咪唑 CAS No. 1163707-71-8](/img/structure/B1374956.png)
6-溴-1-叔丁基-1H-苯并[d]咪唑
描述
6-Bromo-1-tert-butyl-1H-benzo[d]imidazole is a heterocyclic compound that features a bromine atom and a tert-butyl group attached to a benzoimidazole core
科学研究应用
6-Bromo-1-tert-butyl-1H-benzo[d]imidazole has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets such as enzymes and receptors.
Materials Science: The compound can be used as a building block for the synthesis of advanced materials, including polymers and organic semiconductors.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.
作用机制
Target of Action
6-Bromo-1-tert-butyl-1H-benzo[d]imidazole is a derivative of imidazole, a five-membered heterocyclic moiety . Imidazole derivatives have been known to show a broad range of biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities . .
Mode of Action
Imidazole derivatives are known to interact with their targets in various ways, leading to a wide range of biological activities .
Biochemical Pathways
Imidazole derivatives are known to affect a variety of biochemical pathways due to their broad range of biological activities .
Pharmacokinetics
It is known that the compound has a molecular weight of 25314 and a predicted density of 137±01 g/cm3 . Its predicted boiling point is 334.9±34.0 °C .
Result of Action
Imidazole derivatives are known to have a wide range of biological activities .
Action Environment
It is known that the compound can be stored in a refrigerator .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 6-bromo-1-tert-butyl-1H-benzo[d]imidazole typically involves the bromination of 1-tert-butyl-1H-benzo[d]imidazole. This can be achieved using bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at room temperature or slightly elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve similar bromination reactions but on a larger scale. The process would be optimized for yield and purity, potentially involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Types of Reactions:
Substitution Reactions: The bromine atom in 6-bromo-1-tert-butyl-1H-benzo[d]imidazole can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction: The benzoimidazole core can participate in oxidation and reduction reactions, although these are less common for this specific compound.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and primary amines. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.
Major Products:
Substitution Products: Depending on the nucleophile, products can include azido, thiol, or amino derivatives of the original compound.
Oxidation Products: Oxidation can lead to the formation of N-oxides or other oxidized derivatives of the benzoimidazole ring.
相似化合物的比较
1-tert-butyl-1H-benzo[d]imidazole: Lacks the bromine atom, making it less reactive in substitution reactions.
6-chloro-1-tert-butyl-1H-benzo[d]imidazole: Similar structure but with a chlorine atom instead of bromine, which can affect its reactivity and biological activity.
Uniqueness: 6-Bromo-1-tert-butyl-1H-benzo[d]imidazole is unique due to the presence of the bromine atom, which enhances its reactivity in nucleophilic substitution reactions and potentially increases its biological activity compared to its non-brominated counterparts.
This detailed overview provides a comprehensive understanding of 6-bromo-1-tert-butyl-1H-benzo[d]imidazole, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
属性
IUPAC Name |
6-bromo-1-tert-butylbenzimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrN2/c1-11(2,3)14-7-13-9-5-4-8(12)6-10(9)14/h4-7H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMPQGDULPICHJK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1C=NC2=C1C=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![5-Chloro-1H-pyrrolo[2,3-b]pyridin-2(3H)-one](/img/structure/B1374875.png)
![7-Bromo-2-chlorothieno[3,2-d]pyrimidine](/img/structure/B1374876.png)
![(S)-[1-(4-Bromophenyl)ethyl]carbamic acid tert-butyl ester](/img/structure/B1374877.png)
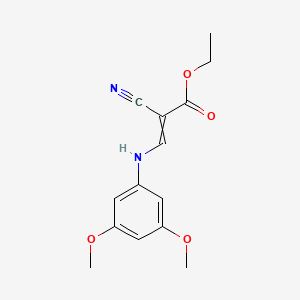

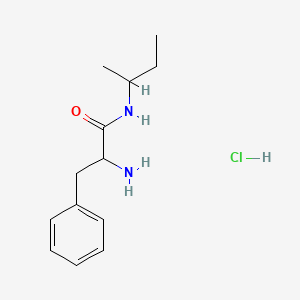
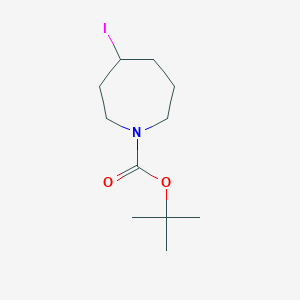
![6-Benzyl 2-tert-butyl 2,6,9-triazaspiro[4.5]decane-2,6-dicarboxylate](/img/structure/B1374887.png)
![ethyl 2-cyano-3-[(2,3,4-trifluorophenyl)amino]prop-2-enoate](/img/structure/B1374888.png)
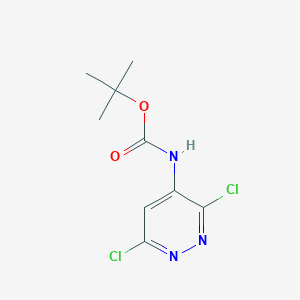
![Tert-butyl 2-amino-5-azaspiro[3.4]octane-5-carboxylate](/img/structure/B1374891.png)
